molecular formula C15H19N3 B2801721 N-methyl-N-((1-methyl-1H-pyrazol-5-yl)methyl)-2,3-dihydro-1H-inden-2-amine CAS No. 2034512-16-6

N-methyl-N-((1-methyl-1H-pyrazol-5-yl)methyl)-2,3-dihydro-1H-inden-2-amine

Cat. No. B2801721
CAS RN: 2034512-16-6
M. Wt: 241.338
InChI Key: NYIZJFXRBPHTOL-UHFFFAOYSA-N
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Description

“N-methyl-N-((1-methyl-1H-pyrazol-5-yl)methyl)-2,3-dihydro-1H-inden-2-amine” is a complex organic compound. It contains a pyrazole ring, which is a five-membered ring with three carbon atoms and two nitrogen atoms. The pyrazole ring is substituted with a methyl group and a N-methyl amine group .


Molecular Structure Analysis

The molecular structure of this compound is likely to be complex due to the presence of multiple functional groups. It contains a pyrazole ring, which is a heterocyclic aromatic organic compound, and an amine group, which is a basic functional group that contains a nitrogen atom with a lone pair .


Chemical Reactions Analysis

Again, while specific reactions involving this compound are not available, compounds with similar structures can undergo a variety of reactions. For example, the amine group can participate in reactions like alkylation, acylation, and condensation. The pyrazole ring, being an aromatic compound, can undergo electrophilic aromatic substitution .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. For example, the presence of the amine group could make it a base, and the aromatic pyrazole ring could contribute to its stability .

Scientific Research Applications

Organic Synthesis and Characterization

Research has demonstrated the synthesis and characterization of pyrazole derivatives, revealing their potential as antitumor, antifungal, and antibacterial agents. Studies have shown that the structural configuration of these compounds, including their crystallography, plays a crucial role in their biological activity, suggesting a link between molecular geometry and pharmacophore sites for therapeutic applications (Titi et al., 2020).

Biological Activity

Pyrazole derivatives have been identified for their biological activities, including the potential for anticancer properties. Research into the synthesis and transformations of these compounds has led to insights into how modifications in their structure could enhance their biological efficacy, making them candidates for further drug development (El’chaninov et al., 2018).

Corrosion Inhibition

The application of pyrazole derivatives in the field of corrosion inhibition, particularly for steel, highlights their potential in industrial applications. Their effectiveness as corrosion inhibitors has been attributed to their ability to form protective layers on metal surfaces, suggesting their utility in prolonging the lifespan of metal structures in corrosive environments (Ansari et al., 2016).

Material Science

In material science, the structural and electronic properties of pyrazole derivatives have been explored to understand their interactions at the molecular level. Studies focusing on the intramolecular hydrogen bonding of these compounds provide insights into their stability and reactivity, which are critical for designing materials with specific properties (Szlachcic et al., 2020).

Mechanism of Action

The mechanism of action of this compound is not clear without more specific information about its biological activity. If it’s a drug, its mechanism of action would depend on the specific biological target it interacts with .

Future Directions

The future directions for this compound would depend on its applications. If it has medicinal properties, future research could focus on improving its efficacy and reducing any side effects. If it has potential industrial applications, future research could focus on making its synthesis more efficient or finding new uses for it .

properties

IUPAC Name

N-methyl-N-[(2-methylpyrazol-3-yl)methyl]-2,3-dihydro-1H-inden-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19N3/c1-17(11-14-7-8-16-18(14)2)15-9-12-5-3-4-6-13(12)10-15/h3-8,15H,9-11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NYIZJFXRBPHTOL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CC=N1)CN(C)C2CC3=CC=CC=C3C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-methyl-N-((1-methyl-1H-pyrazol-5-yl)methyl)-2,3-dihydro-1H-inden-2-amine

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